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Compound of Interest

Compound Name: 2,2-Anhydro-L-uridine

Cat. No.: B1276698

Get Quote

Part 1: Introduction & Structural Significance
2,2'-Anhydro-L-uridine (also known as O2,2'-cyclo-L-uridine) is a rigid, bicyclic nucleoside

derivative. Unlike flexible natural nucleosides, the 2,2'-anhydro bridge locks the ribose sugar

into a specific conformation (typically C3'-endo / North-type) and fixes the nucleobase

orientation relative to the sugar (high anti conformation).

In drug development, this molecule serves as a critical intermediate for synthesizing L-

nucleoside therapeutics (e.g., L-DNA/RNA aptamers, Spiegelmers) and antiviral agents like L-

Cytarabine or L-Arabinouridine. Its chemical stability is kinetically fragile; the anhydro bond is

susceptible to hydrolysis, making rigorous NMR characterization essential for validating

integrity.

Note on Stereochemistry: While most literature references the D-isomer (natural configuration),

this guide focuses on the L-isomer. In achiral solvents (DMSO-d6, D2O), the NMR parameters

(chemical shifts, coupling constants) of 2,2'-Anhydro-L-uridine are identical to those of 2,2'-

Anhydro-D-uridine.

Part 2: Experimental Protocol
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Sample Preparation
The anhydro linkage is sensitive to moisture and pH extremes. Proper sample handling is

critical to prevent in-tube hydrolysis during acquisition.

Solvent Selection:

DMSO-d6 (Recommended): Provides excellent solubility and separates sugar proton

signals well. It minimizes exchange broadening of any residual hydroxyl protons.

D2O: Acceptable, but may cause signal overlap of sugar protons near the HDO residual

peak (~4.79 ppm).

Concentration: 5–10 mg in 600 µL solvent (approx. 20–40 mM) for rapid 1D and 2D

acquisition.

pH Control: Ensure the solvent is neutral. Acidic impurities in CDCl3 or aged DMSO can

catalyze ring opening to L-arabinouridine. Do not use TFA or acidic buffers.

Acquisition Parameters (600 MHz equivalent)
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Experiment
Pulse
Sequence

Scans (NS)
Relaxation
Delay (D1)

Purpose

1H 1D zg30 / zg 16–64 2.0 s

Primary

structural check,

purity.

13C 1D zgpg30 512–1024 2.0 s

Carbon

backbone

verification.

COSY cosygpppqf 8–16 1.5 s

H-H connectivity

(Sugar spin

system).

HSQC
hsqcedetgpsisp2

.3
8–16 1.5 s

C-H correlation

(Multiplicity

editing).

HMBC hmbcgplpndqf 16–32 1.5 s

Long-range

coupling (Bridge

verification).

Part 3: Spectral Analysis & Interpretation
1H NMR: The "Fingerprint" of the Anhydro Bridge
The formation of the 2,2'-anhydro bond drastically alters the scalar coupling network compared

to free uridine.

Key Diagnostic Feature: The H1' Signal
In standard Uridine, H1' appears as a doublet with

Hz. In 2,2'-Anhydro-L-uridine, the rigid bicyclic structure forces the H1'-C1'-C2'-H2' dihedral
angle to approximately 90°. According to the Karplus equation, this results in a near-zero
coupling constant.

Observation: H1' appears as a Singlet (s) or a very narrow doublet (

Hz).
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Chemical Shift: Typically

6.30 – 6.50 ppm (Deshielded relative to Uridine).

Proton Assignment Table (DMSO-d6)

Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Structural
Insight

H6 7.80 – 8.00 Doublet (d)
Base proton

(deshielded).

H1' 6.30 – 6.40 Singlet (s)
Diagnostic: Rigid

anhydro bridge.

H5 5.80 – 5.95 Doublet (d) Base proton.

H2' 5.20 – 5.40 Doublet (d)
Deshielded by

oxygen bridge.

H3' 4.40 – 4.60 Multiplet -
Sugar ring

proton.

H4' 4.00 – 4.20 Multiplet -
Sugar ring

proton.

H5'/H5'' 3.40 – 3.60 Multiplet -
Exocyclic

methylene.

13C NMR Features
The bridge formation creates a unique electronic environment for C2 and C2'.

C2 (Base):

~160–170 ppm. The lack of a carbonyl at C2 (it is now an imidate-like ether linkage) shifts
this resonance compared to Uridine.

C1' (Anomeric):

~88–92 ppm.
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C2' (Sugar):

~85–90 ppm. Significantly deshielded compared to unmodified ribose due to the ether
linkage to the base.

Part 4: Quality Control & Impurity Profiling
The primary degradation pathway is hydrolysis, yielding L-Arabinouridine (Ara-U) (under acidic

conditions) or L-Uridine (less common, requires base/enzymes).

Distinguishing Product from Impurities
Use the

coupling constant as the primary discriminator.

Compound H1' Multiplicity (Hz)

H6 Shift (

)

2,2'-Anhydro-L-uridine Singlet / Narrow d < 1.5 Hz ~7.9 ppm

L-Arabinouridine

(Impurity)
Doublet (d) ~4.0 – 6.0 Hz ~7.6 ppm

L-Uridine (Impurity) Doublet (d) ~4.0 – 5.0 Hz ~7.8 ppm

Visualization of Structural Logic
The following diagram illustrates the connectivity logic and the hydrolysis pathway detection.

Sample: 2,2'-Anhydro-L-uridine Analyze H1' Signal (1H NMR)

Singlet (J ~ 0 Hz)
~6.3 ppmObserved

Doublet (J > 4 Hz)
~5.5 - 6.0 ppm

Observed

CONFIRMED:
Intact Anhydro Bridge

FAIL:
Hydrolysis Detected
(Ara-U or Uridine)

Bridge Connectivity
(HMBC: H1' -> C2)

Validate

Click to download full resolution via product page
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Caption: Logic flow for validating the integrity of the 2,2'-anhydro bridge using 1H NMR

coupling constants.

Part 5: Advanced Characterization (2D NMR)
HMBC (Heteronuclear Multiple Bond Correlation)
To definitively prove the bicyclic nature, look for the "Bridge Peak":

Correlation:H1' to C2 (Base).

Correlation:H2' to C2 (Base).

Significance: In standard nucleosides, H2' does not show a strong HMBC correlation to the

base C2 carbonyl. In the anhydro compound, the direct ether linkage (

) facilitates this correlation (typically 3-bond).

NOESY (Nuclear Overhauser Effect)
Anhydro Conformation: Strong NOE between H1' and H2' is not expected to be intense due

to the trans-like orientation (dihedral ~90°), whereas in Ara-U (cis-orientation), H1'-H2' NOE

is stronger.

Base Orientation: Strong NOE between H6 and H1' confirms the anti conformation fixed by

the ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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